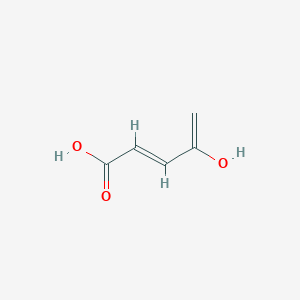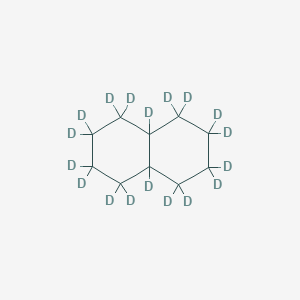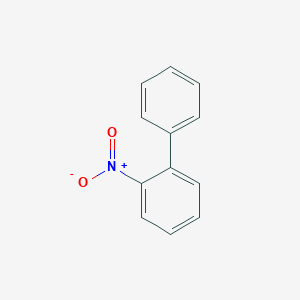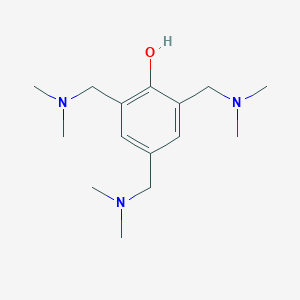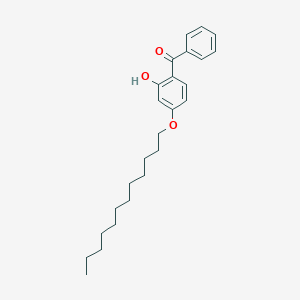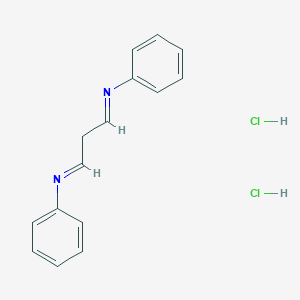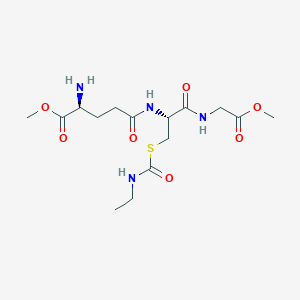
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester, commonly known as ECGC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ECGC is a derivative of glutathione, a tripeptide molecule that plays a crucial role in maintaining cellular health. ECGC has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for investigating various cellular processes.
Mecanismo De Acción
The mechanism of action of ECGC is not fully understood, but it is believed to act through a variety of pathways. ECGC has been shown to inhibit the activity of certain enzymes, such as glutathione S-transferase and ornithine decarboxylase, which are involved in cellular processes such as detoxification and cell proliferation. ECGC has also been shown to modulate the activity of certain signaling pathways, such as the MAPK and NF-κB pathways.
Efectos Bioquímicos Y Fisiológicos
ECGC has a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, protecting cells from oxidative stress. ECGC has also been shown to modulate the activity of certain enzymes involved in cellular metabolism, such as the citric acid cycle and the pentose phosphate pathway. Additionally, ECGC has been shown to modulate the activity of certain ion channels and receptors, such as the NMDA receptor and the GABA receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ECGC has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized and purified, making it readily available for use in experiments. Additionally, ECGC has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various cellular processes.
However, there are also limitations to the use of ECGC in lab experiments. One limitation is that the mechanism of action of ECGC is not fully understood, making it difficult to interpret experimental results. Additionally, ECGC may have off-target effects, meaning that it may affect cellular processes that are not directly related to the research question being investigated.
Direcciones Futuras
There are several future directions for research on ECGC. One area of research is to further elucidate the mechanism of action of ECGC, in order to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential therapeutic applications of ECGC, such as in the treatment of cancer or neurodegenerative diseases. Finally, research could be conducted to investigate the potential off-target effects of ECGC, in order to better understand its overall impact on cellular processes.
Métodos De Síntesis
ECGC can be synthesized by reacting glutathione with N-ethylcarbodiimide (EDC) and dimethylformamide (DMF) in the presence of a base. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
ECGC has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer biology. ECGC has been shown to have anticancer properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. ECGC has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system.
Propiedades
Número CAS |
125974-23-4 |
|---|---|
Nombre del producto |
Glycine, N-(S-((ethylamino)carbonyl)-N-L-gamma-glutamyl-L-cysteinyl)-, dimethyl ester |
Fórmula molecular |
C15H26N4O7S |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-5-[[(2R)-3-(ethylcarbamoylsulfanyl)-1-[(2-methoxy-2-oxoethyl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H26N4O7S/c1-4-17-15(24)27-8-10(13(22)18-7-12(21)25-2)19-11(20)6-5-9(16)14(23)26-3/h9-10H,4-8,16H2,1-3H3,(H,17,24)(H,18,22)(H,19,20)/t9-,10-/m0/s1 |
Clave InChI |
RAJAPLDJYLCDLL-UWVGGRQHSA-N |
SMILES isomérico |
CCNC(=O)SC[C@@H](C(=O)NCC(=O)OC)NC(=O)CC[C@@H](C(=O)OC)N |
SMILES |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
SMILES canónico |
CCNC(=O)SCC(C(=O)NCC(=O)OC)NC(=O)CCC(C(=O)OC)N |
Otros números CAS |
125974-23-4 |
Secuencia |
XXG |
Sinónimos |
S-(N-ETHYLCARBAMOYL)GLUTATHIONEDIMETHYLESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



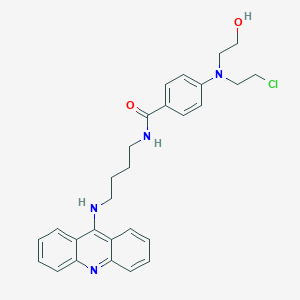
![1-[6-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B167108.png)
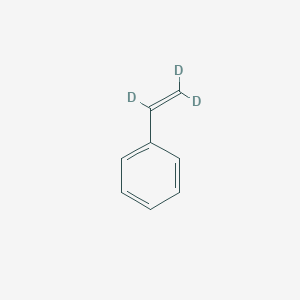
![Benzo[b]fluoranthene-d12](/img/structure/B167111.png)
![Benzo[k]fluoranthene-1,2,3,4,5,6,7,8,9,10,11,12-d12](/img/structure/B167113.png)

